molecular formula C11H18O3 B3228397 TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID CAS No. 1263035-61-5

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID

Cat. No.: B3228397
CAS No.: 1263035-61-5
M. Wt: 198.26 g/mol
InChI Key: PWSTXZUQCNAGLK-DYWGDJMRSA-N
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Description

(Hypothetical Description) This compound is a hydroxylated unsaturated fatty acid with a trans double bond at position 4 and a cis double bond at position 8, along with a hydroxyl group at position 2. Such structural features may confer unique physicochemical properties, such as altered membrane fluidity, enzymatic interactions, or signaling roles in biological systems.

Properties

IUPAC Name

(4E,8E)-3-hydroxyundeca-4,8-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,13,14)/b4-3+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSTXZUQCNAGLK-DYWGDJMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include the formation of the carbon backbone, introduction of double bonds, and functionalization with hydroxyl and carboxylic acid groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like thionyl chloride. .

Scientific Research Applications

TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can affect various molecular pathways, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A phenolic acid with a catechol group (3,4-dihydroxybenzene) and a propenoic acid side chain .
  • Functional Differences :
    • Caffeic acid lacks the long hydrocarbon chain and double-bond system of the target compound, limiting its lipid solubility.
    • Its antioxidant properties are well-documented in food and cosmetic research, whereas hydroxylated fatty acids like the target compound may have distinct metabolic or anti-inflammatory roles .

Trans-Cinnamic Acid Derivatives

  • Structure: Aromatic carboxylic acids with a trans double bond in the propenoic acid group (e.g., Nicotinamide-trans-cinnamic acid cocrystal) .
  • Functional Differences :
    • Trans-cinnamic acid derivatives are primarily studied for crystallography and drug delivery (e.g., cocrystal formation with nicotinamide) rather than lipid metabolism .
    • The absence of hydroxyl groups and unsaturated aliphatic chains in trans-cinnamic acid limits direct comparison with the target compound.

General Unsaturated Fatty Acids (e.g., Triolein, Trans Fatty Acids)

  • Structure : Triolein (a triglyceride with three oleic acid chains) and trans fatty acids (unsaturated fats with trans-configuration double bonds) .
  • Functional Differences :
    • Triolein and trans fatty acids influence plasma phospholipids and insulin resistance, as shown in Table 1 of . However, hydroxylated fatty acids like the target compound may modulate these pathways differently due to polar hydroxyl groups .
    • Trans fatty acids are linked to adverse metabolic effects, whereas hydroxylated derivatives might exhibit neutral or beneficial bioactivity.

Hypothetical Data Table

(Based on extrapolation from and general fatty acid properties)

Compound Structure Key Functional Groups Reported Biological Effects
TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID C11, 3-OH, trans-4, cis-8 double bonds Hydroxyl, conjugated double bonds Speculative: Membrane modulation, anti-inflammatory
Caffeic Acid Phenolic acid, short chain Catechol, propenoic acid Antioxidant, food/cosmetic applications
Triolein Triglyceride with oleic acid Ester bonds, cis-9 double bonds Increases plasma phospholipids, affects HOMA-IR

Limitations of Available Evidence

  • No direct studies on "this compound" are cited in the provided materials.
  • Structural analogs in the evidence (e.g., caffeic acid) lack the aliphatic chain and hydroxylation pattern required for meaningful comparison.

Recommendations for Future Research

  • Conduct targeted studies on the synthesis, characterization, and bioactivity of "this compound."
  • Compare its metabolic effects with other hydroxylated fatty acids (e.g., ricinoleic acid) or conjugated linoleic acid isomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID
Reactant of Route 2
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TRANS,CIS-3-HYDROXYUNDECA-4,8-DIENOIC ACID

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